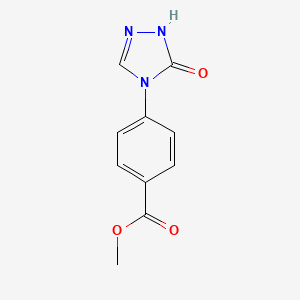

4-(5-氧代-1,5-二氢-4H-1,2,4-三唑-4-基)苯甲酸甲酯

描述

“Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is a chemical compound. It is known that acetyl derivatives, Schiff bases, and Mannich bases obtained from 1,2,4-triazol-5-ones have significant antibacterial and antioxidant activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .

Molecular Structure Analysis

The structure determination of the synthesized compounds was performed on the basis of their 1H and 13C NMR, IR, and high-resolution mass spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of various ester ethoxycarbonylhydrazones with several primary amines .

科学研究应用

微波促进合成和生物活性:Özil 等人(2015 年)在《杂环化合物化学》杂志上发表的一项研究探讨了使用微波辅助方法合成 1,2,4-三唑衍生物。这些化合物(包括源自 4-[1-(2-乙氧基-2-氧代乙基)-3-甲基-5-氧代-1,5-二氢-4H-1,2,4-三唑-4-基]苯甲酸乙酯的化合物)显示出潜在的抗菌、抗脂肪酶和抗脲酶活性 (Özil, Bodur, Ülker, & Kahveci, 2015)。

三唑衍生物的抗菌活性:Bektaş 等人(2007 年)从各种酯基乙氧羰基腙和伯胺开始合成了新型 1,2,4-三唑衍生物。其中一些化合物对测试的微生物表现出良好至中等的抗菌活性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。

抗氧化剂:Özil 等人(2020 年)研究了从 4-(3-甲基-5-氧代-1,5-二氢-4H-1,2,4-三唑-4-基)苯甲酸乙酯制备的 1,2,4-三唑和 1,2,4-噻二唑衍生物的抗氧化活性。他们发现这些化合物表现出显着的抗氧化活性,其中一些化合物在某些分析中显示出非常高的清除活性 (Özil, Tacal, Baltaş, & Emirik, 2020)。

腐蚀抑制性能:Yadav 等人(2013 年)研究了包括三唑化合物在内的苯并咪唑衍生物在 HCl 溶液中对低碳钢的腐蚀抑制性能。这些化合物有效地抑制了腐蚀并遵循朗缪尔吸附等温线 (Yadav, Behera, Kumar, & Sinha, 2013)。

合成和抗菌评价:Sahoo、Sharma 和 Pattanayak(2010 年)进行了一项研究,从苯甲酸甲酯和水杨酸甲酯开始合成新型 1,2,4-三唑衍生物。这些化合物表现出有希望的抗菌和抗真菌活性 (Sahoo, Sharma, & Pattanayak, 2010)。

抗癌活性:Sławiński 等人(2012 年)合成了新型 4-氯-N-(4,5-二氢-5-氧代-1-R2-1H-1,2,4-三唑-3-基)-5-甲基-2-(R1-甲硫基)苯磺酰胺衍生物作为潜在的抗癌剂。一些化合物对各种人肿瘤细胞系表现出显着的活性 (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012)。

作用机制

Target of Action

It’s known that similar compounds with a 1,2,4-triazole nucleus have shown a broad range of biological activities . For instance, compound 4f has shown significant binding energy against the target protein receptor PDB: 4BFT .

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding . The compound forms conventional hydrogen bonds with amino acid residues, which could lead to changes in the target protein’s function .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole nucleus have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole nucleus are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown antimicrobial potential , suggesting that they may exert their effects by inhibiting the growth of microorganisms.

Action Environment

Similar compounds are known to be stable and highly soluble in polar solvents , suggesting that they may be influenced by the polarity of their environment.

安全和危害

While specific safety and hazards information for “Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

methyl 4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9(14)7-2-4-8(5-3-7)13-6-11-12-10(13)15/h2-6H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKJLXNZLZERPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

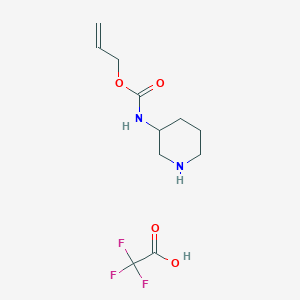

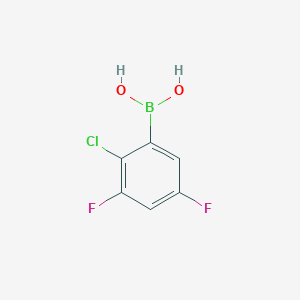

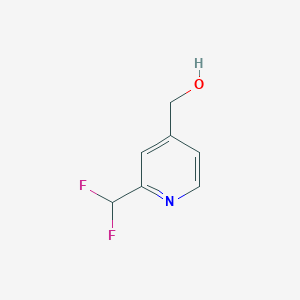

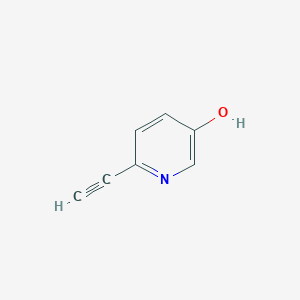

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)